molecular formula C17H17BrN3Na2O6P B8057372 [[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate

[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate

Cat. No.: B8057372
M. Wt: 516.2 g/mol
InChI Key: VNDXVTYMUCEINX-OBJGWRCPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromophenyl group, an amino-phosphonatomethyl group, and a dihydroquinoxaline-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate typically involves multiple steps, including the formation of the bromophenyl group, the introduction of the amino-phosphonatomethyl group, and the construction of the dihydroquinoxaline-dione core. Common reagents used in these reactions include bromine, phosphonates, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The dihydroquinoxaline-dione core can be reduced to form quinoxaline derivatives.

    Substitution: The amino-phosphonatomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include bromophenol derivatives, quinoxaline derivatives, and various substituted phosphonatomethyl compounds.

Scientific Research Applications

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the amino-phosphonatomethyl group can form covalent bonds with active site residues. The dihydroquinoxaline-dione core can participate in redox reactions, modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Disodium 5′-ribonucleotides: Similar in terms of having disodium and phosphonate groups.

    Disodium 5′-guanylate: Shares the disodium and phosphonate groups but differs in the core structure.

    Disodium 5′-inosinate: Another compound with disodium and phosphonate groups, used in different applications.

Uniqueness

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate is unique due to its combination of a bromophenyl group, an amino-phosphonatomethyl group, and a dihydroquinoxaline-dione core

Properties

IUPAC Name

disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P.2Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;1H2/q;2*+1;/p-2/t9-,17?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXVTYMUCEINX-OBJGWRCPSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.